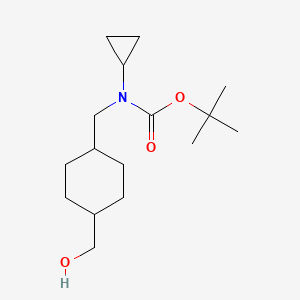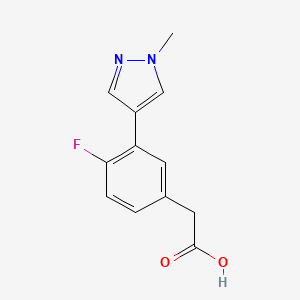
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its potential applications in various fields, particularly in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a cyclopropylmethoxy and a nitrophenyl group. The unique structure of this compound makes it a valuable reagent in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
准备方法
The synthesis of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopropylmethoxy)-3-nitrophenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst. The reaction proceeds via the formation of a boronate ester intermediate, which then cyclizes to form the desired dioxaborolane compound .
化学反应分析
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura cross-coupling reactions, where it acts as a boron reagent. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The reaction conditions typically involve the use of a base, such as potassium carbonate or sodium hydroxide, and a palladium catalyst, such as palladium acetate or palladium chloride. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found applications in various scientific research fields. In chemistry, it is widely used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . In biology and medicine, the compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of biaryl-containing pharmaceuticals .
作用机制
The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves several key steps. First, the compound undergoes oxidative addition with a palladium catalyst, forming a palladium-boron complex. This is followed by transmetalation, where the boron atom transfers its organic group to the palladium center. Finally, reductive elimination occurs, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boron reagent .
相似化合物的比较
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds used in cross-coupling reactions, such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also serve as boron reagents in Suzuki–Miyaura coupling reactions, this compound offers unique advantages due to its structural features. The presence of the cyclopropylmethoxy and nitrophenyl groups enhances the reactivity and selectivity of the compound, making it a more efficient reagent in certain cross-coupling reactions . Similar compounds include 4-[2-(Cyclopropylmethoxy)ethyl]phenol and other boronic acids and esters used in organic synthesis .
属性
分子式 |
C16H22BNO5 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC 名称 |
2-[4-(cyclopropylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-7-8-14(13(9-12)18(19)20)21-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
InChI 键 |
DFCRUNXHVLWBMF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)



![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)

